molecular formula C4H4Br2N4O B3211727 3,4-Dibromo-1H-pyrazole-5-carbohydrazide CAS No. 1092791-48-4

3,4-Dibromo-1H-pyrazole-5-carbohydrazide

Cat. No.: B3211727
CAS No.: 1092791-48-4
M. Wt: 283.91 g/mol
InChI Key: CAMYPJCFMIMITE-UHFFFAOYSA-N
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Description

3,4-Dibromo-1H-pyrazole-5-carbohydrazide ( 1092791-48-4) is a high-purity brominated pyrazole derivative supplied for research and development purposes. With the molecular formula C 4 H 4 Br 2 N 4 O and a molecular weight of 283.91 g/mol, this compound serves as a versatile and valuable synthetic intermediate in medicinal chemistry and materials science . The core structure of this compound, the 1H-pyrazole-5-carbohydrazide, is a privileged scaffold in the development of biologically active molecules. Researchers utilize this brominated derivative as a key precursor for the synthesis of Schiff base ligands by condensing the hydrazide group with various aldehydes . These resulting ligands are of significant interest in coordination chemistry for constructing metal complexes with Zn(II), Cd(II), and Hg(II), which are studied for their diverse applications, including antimicrobial, antifungal, and anticancer properties . The presence of two bromine atoms on the pyrazole ring offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions, enabling the expansion of chemical libraries for drug discovery and biological evaluation . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dibromo-1H-pyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4Br2N4O/c5-1-2(4(11)8-7)9-10-3(1)6/h7H2,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMYPJCFMIMITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(=O)NN)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001222691
Record name 4,5-Dibromo-1H-pyrazole-3-carboxylic acid hydrazide
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Molecular Weight

283.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092791-48-4
Record name 4,5-Dibromo-1H-pyrazole-3-carboxylic acid hydrazide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dibromo-1H-pyrazole-3-carboxylic acid hydrazide
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Synthetic Methodologies for 3,4 Dibromo 1h Pyrazole 5 Carbohydrazide and Its Precursors

Strategies for the Construction of the 3,4-Dibromo-1H-pyrazole Core

The formation of the 3,4-dibromo-1H-pyrazole core is a critical phase in the synthesis of the target compound. This can be achieved through two primary strategies: building the pyrazole (B372694) ring from precursors that already contain bromine atoms, or by performing a regioselective halogenation on a pre-synthesized pyrazole ring. The choice of strategy often depends on the availability of starting materials and the desired control over the final product's structure.

The construction of pyrazole scaffolds is a well-established area of organic synthesis. chim.it The most fundamental and widely used method is the cyclocondensation reaction between a 1,3-difunctional compound, such as a 1,3-diketone, and a hydrazine (B178648) derivative. chim.itnih.gov This approach allows for the formation of the five-membered ring with two adjacent nitrogen atoms. nih.gov

To obtain a dibromopyrazole scaffold, one could theoretically start with a dibrominated 1,3-dicarbonyl precursor. However, a more common and often more practical approach involves the direct bromination of a pyrazole-5-carboxylic acid or its ester derivative. For instance, a starting material like ethyl 1H-pyrazole-5-carboxylate can be subjected to bromination agents to introduce the two bromine atoms onto the heterocyclic core. This subsequent functionalization is often preferred as it can offer better control over the substitution pattern. researchgate.net The synthesis of pyrazoles from dibromoalkenes and hydrazides has also been explored as a potential route. olemiss.edu

Achieving the specific 3,4-dibromo substitution pattern requires precise control over the halogenation reaction. The regioselectivity of electrophilic substitution on the pyrazole ring is influenced by the electronic properties of the ring and any existing substituents. The C4 position of the pyrazole ring is generally the most nucleophilic and readily undergoes electrophilic substitution. nih.gov The C5 and C3 positions can also be targeted, though they may require different conditions or strategies. nih.gov

Various reagents and techniques have been developed for the regioselective halogenation of heterocyclic systems. N-halosuccinimides, such as N-bromosuccinimide (NBS), are commonly employed for bromination reactions. nih.gov The choice of solvent, temperature, and catalyst can significantly influence the outcome and selectivity of the reaction. For instance, modern methods employing hypervalent iodine(III) reagents in aqueous media have been developed for efficient and regioselective halogenation of related N-heterocycles at ambient temperatures, offering an environmentally friendly alternative. nih.gov The development of such protocols is crucial for preparing specifically functionalized pyrazoles. nih.gov

Halogenating AgentTypical ConditionsGeneral Outcome on Pyrazole SystemsReference
N-Bromosuccinimide (NBS)Organic solvent (e.g., CCl₄, CHCl₃, DMF), often with a radical initiator or lightCommonly used for electrophilic bromination, often targeting the C4 position. Can achieve di- or tri-bromination with excess reagent. nih.gov
Bromine (Br₂)Acetic acid or other polar solventsPowerful brominating agent, can lead to multiple substitutions. Regioselectivity can be difficult to control. nih.gov
Potassium Halide / Hypervalent Iodine(III)Aqueous solvent (e.g., H₂O), room temperatureA green and mild method for regioselective C3 halogenation of fused pyrazole systems like pyrazolo[1,5-a]pyrimidines. nih.gov

Introduction of the Carbohydrazide (B1668358) Moiety

Once the 3,4-dibromo-1H-pyrazole core bearing a carboxylic acid or ester function at C5 is synthesized, the final step is the introduction of the carbohydrazide group (-CONHNH₂). This transformation is typically achieved through standard peptide coupling or amidation reactions involving hydrazine. The carbohydrazide function is a significant pharmacophoric group in many therapeutically useful compounds. nih.govresearchgate.net

To facilitate the reaction with hydrazine, the pyrazole-5-carboxylic acid is usually converted into a more reactive acylating agent. A common method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov Alternatively, the carboxylic acid can be esterified, for example, to an ethyl or methyl ester. These esters can then undergo hydrazinolysis. The activation of the carboxylic acid is a key step to ensure efficient formation of the amide bond with the weakly nucleophilic hydrazine.

The most direct method for forming the carbohydrazide is the reaction of a pyrazole-5-carboxylic acid ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O). slideshare.net This nucleophilic acyl substitution reaction, known as hydrazinolysis, typically proceeds by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent like ethanol (B145695) or methanol. The reaction cleaves the ester bond and forms the more stable hydrazide. This method is widely used for the synthesis of various heterocyclic carbohydrazides. nih.gov Ammonium (B1175870) salts have also been shown to accelerate the hydrazinolysis of amides, which could be a relevant strategy if starting from a pyrazole-5-carboxamide. nih.gov

Optimization of Reaction Conditions and Yields for 3,4-Dibromo-1H-pyrazole-5-carbohydrazide Synthesis

In the halogenation step, controlling the stoichiometry of the brominating agent is crucial to prevent over-bromination and to achieve the desired 3,4-dibromo substitution. The final hydrazinolysis step is often driven to completion by using a large excess of hydrazine hydrate and allowing for sufficient reaction time under reflux. The purification of the final product, typically through recrystallization, is essential to obtain the compound with high purity.

Reaction StepParameter to OptimizePotential Effect on Yield and PurityReference
Pyrazole Formation (Cyclocondensation)Catalyst (Acid/Base), SolventAddition of acid (e.g., HCl) can accelerate dehydration and increase yields. Amide solvents like DMF or DMAc can be effective. nih.gov
BrominationStoichiometry of Brominating Agent, TemperatureCareful control of reagent amount is needed to achieve dibromination without forming undesired byproducts. Lower temperatures can improve selectivity. nih.gov
HydrazinolysisReaction Time, Excess HydrazineUsing a large excess of hydrazine hydrate and ensuring a sufficient reflux period (e.g., several hours) helps drive the reaction to completion for a higher yield. slideshare.net
Overall ProcessPurification MethodRecrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) is critical for removing unreacted starting materials and byproducts, ensuring high purity of the final compound. nih.gov

Green Chemistry Approaches in the Synthesis of Pyrazole Carbohydrazides

The growing emphasis on sustainable and environmentally friendly chemical processes has driven significant advancements in the synthesis of pyrazole derivatives, including pyrazole carbohydrazides. researchgate.net Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances, and researchers have explored various innovative methodologies to achieve these goals in pyrazole synthesis. researchgate.netscirp.org These approaches not only minimize environmental impact but also frequently offer improved reaction efficiency, higher yields, and greater selectivity compared to traditional methods. researchgate.netrsc.org Key strategies in the green synthesis of pyrazole carbohydrazides involve the use of alternative energy sources like microwave and ultrasound irradiation, the elimination of hazardous solvents, and the application of eco-friendly catalysts. rsc.orgnih.govjetir.org

Innovative and eco-friendly techniques such as microwave-assisted synthesis, ultrasound-assisted organic synthesis (UAOS), and mechanochemistry have emerged as highly effective for facilitating chemical transformations. rsc.orgrsc.org These methods often lead to shorter reaction times, lower temperatures, and higher yields than conventional heating methods, contributing significantly to the progress of sustainable chemistry. rsc.org

Microwave-Assisted Synthesis

Microwave irradiation has become a widely used tool in organic synthesis due to its ability to dramatically reduce reaction times and increase product yields. researchgate.net This technique has been successfully applied to the synthesis of various pyrazole derivatives. nih.govnih.govresearchgate.net For instance, the microwave-assisted cyclocondensation reaction of carbohydrazide derivatives with 2,4-pentanedione in ethanol has been reported to produce 1-aroyl-3,5-dimethyl-1H-pyrazoles in high yields of 82–98% within a short reaction time of 3–5 minutes at a power of 270 W. rsc.org In another example, pyrazolyl-substituted benzochroman-4-ones were synthesized in good yields using a microwave reactor at 180 W for 5–7 minutes, a significant improvement over the 10–12 hours required under conventional reflux conditions which also resulted in lower yields. rsc.org The efficiency of microwave-assisted synthesis is often attributed to the direct interaction of microwave energy with the molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis (UAOS) is another powerful green chemistry tool that utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to enhance chemical reactivity. rsc.org This process generates localized "hot spots" with high temperatures and pressures, which can significantly accelerate chemical reactions. rsc.org UAOS has been employed for the synthesis of various heterocyclic compounds, including pyrazoles and their derivatives. asianpubs.orgnih.govresearchgate.net For example, the synthesis of N-acyl pyrazoles from aromatic carbohydrazide derivatives and 1,3-diketones has been successfully carried out in an ultrasonic bath. nih.gov While this method often requires a solvent such as ethanol, it represents a milder and more energy-efficient alternative to conventional heating. nih.gov

Solvent-Free and Mechanochemical Approaches

A major goal of green chemistry is to reduce the reliance on volatile and often toxic organic solvents. rsc.orgresearchgate.net Solvent-free reaction conditions, sometimes coupled with microwave irradiation or mechanochemical methods like grinding in a ball mill, offer a highly sustainable pathway for pyrazole synthesis. nih.govnih.gov The synthesis of N-acyl pyrazoles from aromatic carbohydrazide derivatives has been achieved with optimal yield and reproducibility using a ball mill without any solvent, requiring only a catalytic amount of sulfuric acid. nih.gov This approach is not only environmentally benign but also simplifies the work-up and purification of the final products. researchgate.net

Use of Green Solvents and Catalysts

When a solvent is necessary, the principles of green chemistry advocate for the use of environmentally benign options. researchgate.net Researchers have explored various green solvents for pyrazole synthesis, including water, ethanol, glycerol-water mixtures, and even natural alternatives like lemon juice. nih.govresearchgate.net In addition to green solvents, the use of non-toxic and reusable catalysts is a cornerstone of sustainable synthesis. jetir.org For example, the Knorr pyrazole synthesis has been performed using ammonium chloride as a readily available, inexpensive, and non-toxic catalyst in ethanol, a renewable solvent. jetir.org The development of novel nanocatalysts that are stable, reusable, and effective under mild conditions further advances the green synthesis of pyrazole derivatives. nih.gov

The following table summarizes various green chemistry approaches used in the synthesis of pyrazole derivatives, highlighting the advantages of these methods over conventional techniques.

Green MethodReactantsConditionsReaction TimeYieldReference
Microwave-AssistedCarbohydrazide derivatives and 2,4-pentanedioneEthanol, 270 W3–5 min82–98% rsc.org
Ultrasound-AssistedAromatic carbohydrazide derivatives and 1,3-diketonesEthanol, catalytic acetic acid75 min- nih.gov
Mechanochemical (Ball Mill)Aromatic carbohydrazide derivatives and 1,3-diketonesSolvent-free, catalytic H₂SO₄, 22 Hz60 minOptimal nih.gov
Green CatalystAcetyl acetone (B3395972) and hydrazine hydrateAmmonium chloride, Ethanol-- jetir.org
Solvent-FreeDiketone and hydrazineCatalytic H₂SO₄, Room temperature-High rsc.org

Chemical Reactivity and Derivatization of 3,4 Dibromo 1h Pyrazole 5 Carbohydrazide

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The aromatic pyrazole ring in 3,4-Dibromo-1H-pyrazole-5-carbohydrazide is influenced by the electron-withdrawing effects of the two bromine atoms and the carbohydrazide (B1668358) group. This electronic nature dictates its reactivity towards substitution reactions.

The pyrazole ring contains an acidic N-H proton, which is the primary site for electrophilic substitution. This position is readily deprotonated by a base to form a pyrazolate anion, which can then act as a nucleophile. Common reactions at this site include alkylation, acylation, and arylation. For instance, the N-H position of similar pyrazole systems can be protected by reacting with 3,4-dihydro-2H-pyran (DHP) to form a tetrahydropyranyl (THP) group. znaturforsch.com This protection strategy is crucial for preventing unwanted side reactions during subsequent manipulations of the bromine or carbohydrazide functionalities.

The bromine atoms at the C3 and C4 positions of the pyrazole ring are excellent leaving groups and are susceptible to substitution via various metal-catalyzed cross-coupling reactions. These transformations are fundamental for introducing carbon-carbon and carbon-heteroatom bonds, thereby enabling significant structural diversification.

Halogen-metal exchange is a common strategy to activate the C-Br bonds. For example, treating dibrominated pyrazoles with organolithium reagents like n-butyllithium (n-BuLi) at low temperatures can selectively generate a lithium-pyrazolide intermediate. nih.gov This intermediate can then be trapped with various electrophiles. Research on 5-substituted 3,4-dibromo-1-vinylpyrazoles has shown that bromine-lithium or bromine-magnesium exchange occurs preferentially at the C4 position. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are particularly effective for functionalizing brominated pyrazoles. nih.gov These reactions allow for the introduction of aryl, heteroaryl, and alkynyl groups, respectively. Studies on isomeric iodopyrazoles demonstrate their utility as building blocks in these coupling reactions, a principle that extends to their dibromo-counterparts. nih.gov

Table 1: Examples of Cross-Coupling Reactions on Halogenated Pyrazoles

Pyrazole Substrate Coupling Partner Catalyst/Conditions Product Type Reference
1-Aryl-3-CF3-4-iodo-1H-pyrazole Phenylboronic acid Pd(PPh₃)₄ 4-Phenyl-pyrazole derivative nih.gov
1-Aryl-3-CF3-5-iodo-1H-pyrazole Phenylacetylene Pd(PPh₃)₄, CuI 5-Phenylethynyl-pyrazole derivative nih.gov

Reactions of the Carbohydrazide Functional Group

The carbohydrazide moiety (-CONHNH₂) is a highly versatile functional group that serves as a cornerstone for synthesizing a variety of other heterocyclic structures and derivatives. nih.gov Its reactivity is centered on the terminal primary amine (-NH₂), which is strongly nucleophilic.

One of the most fundamental reactions of the carbohydrazide group is its condensation with aldehydes and ketones. benthamopen.com The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, leading to the formation of a C=N bond and the elimination of a water molecule. This reaction produces N-acylhydrazones, which are stable and often crystalline compounds. This reaction is widely used in the synthesis of biologically active molecules. For example, 1,3-diphenylpyrazole-4-carboxaldehyde has been reacted with cyanoacetic hydrazide to form the corresponding hydrazone. ekb.eg

Table 2: Representative Condensation Reactions of Pyrazole Carbohydrazides

Pyrazole Carbohydrazide Derivative Carbonyl Compound Solvent/Catalyst Product Reference
3-Aryl-1-phenyl-1H-pyrazole-4-carbohydrazide Various Aldehydes Ethanol (B145695) N-Acylhydrazone derivatives nih.gov
1,3-Diphenylpyrazole-4-carboxaldehyde Cyanoacetic hydrazide Ethanol N'-(1-cyanoacetyl)hydrazone derivative ekb.eg

The carbohydrazide group is an essential precursor for constructing various five-membered aromatic heterocycles. These cyclization reactions typically involve the reaction of the carbohydrazide with a reagent that provides the remaining atoms needed to form the new ring.

1,3,4-Oxadiazoles: These can be synthesized from carbohydrazides through several routes. A common method involves reacting the carbohydrazide with an acyl chloride to form a diacylhydrazine intermediate, which is then cyclized using a dehydrating agent like phosphorus oxychloride or polyphosphoric acid. researchgate.net Another approach is the oxidative cyclization of the corresponding N-acylhydrazones using reagents such as iodine. researchgate.netorganic-chemistry.org

1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles often involves reacting the carbohydrazide with a source of sulfur and carbon, such as carbon disulfide (CS₂) in the presence of a base like potassium hydroxide. nih.gov This forms a dithiocarbazate salt, which can be cyclized upon acidification. Alternatively, reaction with thiosemicarbazide (B42300) followed by cyclization can yield aminothiadiazoles. organic-chemistry.org

1,2,4-Triazoles: Triazole rings can be formed by reacting the carbohydrazide with various reagents. For instance, reaction with isothiocyanates yields a thiosemicarbazide intermediate that can be cyclized in the presence of a base to form a mercaptotriazole. researchgate.net

Table 3: Cyclization Reactions of Carbohydrazides to Form Heterocycles

Starting Material Reagent(s) Resulting Heterocycle General Method Reference(s)
Acylhydrazide Carbon Disulfide, Alcoholic KOH 5-Substituted-1,3,4-oxadiazole-2-thiol Cyclization followed by acidification nih.gov
Acylhydrazide Primary Nitroalkanes, S₈, Na₂S Multi-functionalized 1,3,4-thiadiazole Sulfur-mediated direct coupling nih.gov

As mentioned, the reaction between this compound and a carbonyl compound results in the formation of an acyl hydrazone (also known as a carbohydrazone). benthamopen.com The resulting structure contains the pyrazole ring linked to the acyl hydrazone moiety (-CO-NH-N=CR¹R²). This linkage is of significant interest in medicinal chemistry as it combines the structural features of a hydrazide and a hydrazone. Acyl hydrazones are known to be versatile intermediates for the synthesis of other heterocyclic systems and often exhibit a range of biological activities themselves. benthamopen.com The formation is typically a straightforward condensation reaction, often requiring only gentle heating in a suitable solvent like ethanol. ekb.eg

Multi-Component Reactions (MCRs) Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecule synthesis. While the direct participation of this compound as a primary component in published MCRs is not extensively documented, the inherent reactivity of its carbohydrazide moiety suggests its potential as a versatile building block in such transformations.

The carbohydrazide functional group is known to readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. This reactivity can be harnessed in MCRs to construct a variety of heterocyclic systems. For instance, in a hypothetical MCR, this compound could react with an aldehyde and a source of cyanide (e.g., potassium cyanide) and an ammonium (B1175870) salt in a Strecker-type reaction to yield an α-amino nitrile derivative.

Furthermore, the carbohydrazide can react with β-dicarbonyl compounds in a cyclocondensation reaction to form pyrazole or pyrazolone (B3327878) derivatives. This type of reaction is a cornerstone of pyrazole synthesis and could be adapted to an MCR setting where the β-dicarbonyl compound is generated in situ.

While specific examples utilizing this compound are scarce in the literature, the general principles of MCRs involving hydrazides provide a framework for its potential applications. The development of novel MCRs incorporating this dibrominated pyrazole carbohydrazide would open new avenues for the rapid generation of diverse and potentially biologically active molecules.

Transition-Metal-Catalyzed Functionalization Strategies

The presence of two bromine atoms on the pyrazole ring of this compound makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups onto the pyrazole core. The primary challenge and area of interest in the functionalization of this molecule is the regioselective reaction at either the C3 or C4 position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are particularly well-suited for the derivatization of brominated pyrazoles.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyrazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, or vinyl substituents. The regioselectivity of the coupling on 3,4-dibromopyrazoles can be influenced by the electronic and steric environment of the bromine atoms. Generally, the bromine at the more electron-deficient position or the less sterically hindered position will react preferentially. The electron-withdrawing nature of the carbohydrazide group at C5 could potentially influence the reactivity of the adjacent C4-Br bond.

Heck Reaction: The Heck reaction enables the formation of a new carbon-carbon bond by coupling the bromopyrazole with an alkene. This reaction is typically catalyzed by a palladium complex and requires a base. The regioselectivity of the Heck reaction on dihalogenated heterocycles can also be controlled by the choice of catalyst, ligands, and reaction conditions. This method provides a direct route to alkenyl-substituted pyrazoles.

Sonogashira Coupling: This powerful reaction facilitates the coupling of the bromopyrazole with a terminal alkyne, leading to the formation of alkynyl-substituted pyrazoles. The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. Similar to the Suzuki and Heck reactions, achieving regioselective Sonogashira coupling on a 3,4-dibromopyrazole would be a key synthetic challenge.

The table below summarizes the potential transition-metal-catalyzed functionalization strategies for this compound, based on known reactions of related brominated pyrazoles.

Reaction Type Catalyst System (Typical) Coupling Partner Potential Product Key Considerations
Suzuki-Miyaura CouplingPd(PPh₃)₄, PdCl₂(dppf) + Base (e.g., K₂CO₃, Cs₂CO₃)Aryl/Heteroaryl/Vinyl Boronic Acid or Ester3-Aryl/Heteroaryl/Vinyl-4-bromo-1H-pyrazole-5-carbohydrazide or 4-Aryl/Heteroaryl/Vinyl-3-bromo-1H-pyrazole-5-carbohydrazideRegioselectivity (C3 vs. C4), potential for double coupling.
Heck ReactionPd(OAc)₂, PdCl₂(PPh₃)₂ + Base (e.g., Et₃N)Alkene3-Alkenyl-4-bromo-1H-pyrazole-5-carbohydrazide or 4-Alkenyl-3-bromo-1H-pyrazole-5-carbohydrazideRegioselectivity, potential for E/Z isomerism in the product.
Sonogashira CouplingPd(PPh₃)₄, CuI + Base (e.g., Et₃N)Terminal Alkyne3-Alkynyl-4-bromo-1H-pyrazole-5-carbohydrazide or 4-Alkynyl-3-bromo-1H-pyrazole-5-carbohydrazideRegioselectivity, prevention of homocoupling of the alkyne.

The successful application of these transition-metal-catalyzed functionalization strategies to this compound would provide access to a vast chemical space of novel pyrazole derivatives with potential applications in various fields of chemical and biological research. Further investigation into the regioselectivity of these reactions on this specific substrate is warranted to fully exploit its synthetic potential.

Advanced Spectroscopic and Crystallographic Elucidation of 3,4 Dibromo 1h Pyrazole 5 Carbohydrazide Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. For 3,4-Dibromo-1H-pyrazole-5-carbohydrazide, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its structure in solution.

The ¹H NMR spectrum is anticipated to reveal key signals corresponding to the protons of the pyrazole (B372694) ring and the carbohydrazide (B1668358) side chain. The N-H protons of the pyrazole and the hydrazide moiety are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. Specifically, the pyrazole N-H proton typically resonates in the downfield region, potentially around 13-14 ppm, while the -NH and -NH₂ protons of the hydrazide group would likely appear between 8-11 ppm and 4-5 ppm, respectively. Due to the substitution pattern of the pyrazole ring, no C-H protons are present on the ring itself, simplifying this region of the spectrum.

The ¹³C NMR spectrum would provide insights into the carbon framework of the molecule. The carbonyl carbon of the hydrazide group is expected to be the most deshielded, with a chemical shift in the range of 160-170 ppm. The carbon atoms of the pyrazole ring would also exhibit distinct signals, with the bromine-substituted carbons (C3 and C4) appearing at approximately 100-120 ppm, and the C5 carbon, attached to the carbohydrazide group, resonating further downfield, likely in the 140-150 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyrazole N-H~13.0 - 14.0 (broad s)-
Hydrazide -NH~8.0 - 11.0 (broad s)-
Hydrazide -NH₂~4.0 - 5.0 (broad s)-
C=O-~160 - 170
C3-~100 - 110
C4-~110 - 120
C5-~140 - 150

While the simple substitution pattern of this compound limits the utility of homonuclear correlation experiments like COSY, heteronuclear techniques would be invaluable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal to its directly attached carbon. This would be primarily useful for confirming the assignments of any potential impurities or solvent signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing the connectivity of the molecule. Correlations would be expected between the N-H protons and adjacent carbons. For instance, the pyrazole N-H proton should show correlations to C3 and C5, while the hydrazide -NH proton should correlate to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about the spatial proximity of protons. It could be used to study the conformation of the carbohydrazide side chain relative to the pyrazole ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule. The FT-IR and Raman spectra of this compound would be expected to show characteristic bands for the N-H, C=O, and C-Br bonds, as well as vibrations of the pyrazole ring.

The N-H stretching vibrations of the pyrazole and hydrazide groups are anticipated in the region of 3100-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the hydrazide is a strong, characteristic band expected around 1650-1680 cm⁻¹. The C-Br stretching vibrations would appear in the lower frequency region, typically between 500-650 cm⁻¹. The pyrazole ring itself will have a series of characteristic stretching and bending vibrations.

Table 2: Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H stretch (pyrazole, hydrazide)3100 - 3400 (broad)3100 - 3400 (weak)
C=O stretch (hydrazide)1650 - 1680 (strong)1650 - 1680 (medium)
N-H bend (hydrazide)1600 - 1650 (medium)1600 - 1650 (weak)
Pyrazole ring stretch1400 - 1600 (multiple bands)1400 - 1600 (multiple bands)
C-N stretch1200 - 1350 (medium)1200 - 1350 (medium)
C-Br stretch500 - 650 (strong)500 - 650 (strong)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry is essential for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₄H₄Br₂N₄O), the expected exact mass can be calculated. The isotopic pattern of the molecular ion would be characteristic, showing the presence of two bromine atoms.

The fragmentation pathway upon ionization would likely involve initial cleavage of the carbohydrazide side chain. A prominent fragmentation would be the loss of the hydrazide group (-NHNH₂), followed by the loss of carbon monoxide. Cleavage of the C-C bond between the pyrazole ring and the carbonyl group would also be a likely fragmentation route. The fragmentation of the dibrominated pyrazole ring itself would be expected to follow patterns observed for other brominated pyrazoles, including the loss of bromine atoms and HCN.

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Supramolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For this compound, this technique would confirm the planarity of the pyrazole ring and determine the conformation of the carbohydrazide side chain.

The presence of multiple hydrogen bond donors (N-H groups) and acceptors (C=O and pyrazole nitrogen) suggests that this compound will form an extensive network of intermolecular hydrogen bonds in the solid state. These interactions are crucial in dictating the crystal packing. It is anticipated that the carbohydrazide moieties will interact with each other and with the pyrazole rings of adjacent molecules, potentially forming dimers or extended chains. The pyrazole N-H is also likely to participate in hydrogen bonding with either the carbonyl oxygen or a nitrogen atom of a neighboring molecule. These hydrogen bonding networks are fundamental to the stability and physical properties of the crystalline solid.

Tautomeric Forms in the Solid State

Detailed crystallographic and spectroscopic studies specifically elucidating the tautomeric forms of this compound in the solid state are not extensively available in the reviewed scientific literature. However, the tautomerism of substituted pyrazoles is a well-documented field, allowing for informed postulations based on the electronic properties of the substituents.

Pyrazoles substituted at the 3(5) and 4 positions can exist in different tautomeric forms, primarily concerning the position of the proton on the ring nitrogen atoms (N1 or N2). The substituents on the pyrazole ring play a crucial role in determining the predominant tautomer in the solid state. Generally, electron-withdrawing groups tend to favor the N1-H tautomer. researchgate.net In the case of this compound, both the bromine atoms and the carbohydrazide group are electron-withdrawing, which would theoretically influence the equilibrium.

Studies on related compounds, such as 3(5)-phenylpyrazoles, have shown that the 3-substituted tautomer is often the one present in the solid state. fu-berlin.de For pyrazoles with ester and amide groups, the N-H group of the pyrazole ring tends to be located closer to the more electron-donating substituent in the crystal structure. nih.gov Given the complexity of the substituent effects in this compound, a definitive determination of the solid-state tautomeric form would require specific X-ray crystallographic data.

Interactive Data Table: General Tautomeric Preferences in Substituted Pyrazoles

Substituent Type at C3/C5General Tautomeric Preference in Solid StateReference
Electron-withdrawing groupsN1-H tautomer is often favored. researchgate.net
Phenyl group3-Phenyl tautomer is commonly observed. fu-berlin.de
Ester and Amide groupsN-H group is often proximal to the more electron-donating substituent. nih.gov

This table represents generalized findings for substituted pyrazoles and not specific experimental data for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Specific experimental data on the electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound are not readily found in the surveyed literature. Nevertheless, the photophysical properties of pyrazole derivatives have been a subject of interest, indicating that they can exhibit absorption and fluorescence characteristics that are dependent on their substitution patterns and environment. mdpi.comnih.gov

The electronic transitions in pyrazole-based molecules are typically of π → π* and n → π* character. The positions of the absorption and emission maxima are sensitive to the nature of the substituents attached to the pyrazole ring. Electron-donating and electron-withdrawing groups can modulate the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and emission wavelengths. For many pyrazole derivatives, fluorescence emission is observed, and this property has been utilized in the development of fluorescent probes and materials. bohrium.com

To accurately characterize the electronic structure of this compound, experimental determination of its UV-Vis absorption and fluorescence spectra would be necessary. Such data would provide insights into the electronic transitions and the influence of the dibromo and carbohydrazide functionalities on the photophysical properties of the pyrazole core.

Interactive Data Table: Illustrative Spectroscopic Data for a Substituted Pyrazole Derivative

CompoundSolventAbsorption Max (nm)Emission Max (nm)Reference
Alkyloxyphenyl-substituted dipyridylpyrazoleCH₂Cl₂Not SpecifiedNot Specified researchgate.net

This table is for illustrative purposes to show the type of data obtained from such studies and does not represent data for this compound.

Computational and Theoretical Investigations of 3,4 Dibromo 1h Pyrazole 5 Carbohydrazide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. eurasianjournals.comresearchgate.net Density Functional Theory (DFT) is a widely used method due to its favorable balance of accuracy and computational cost. researchgate.net It is particularly effective for determining the electronic structure and geometric properties of pyrazole (B372694) derivatives. researchgate.netnih.gov These calculations serve as the foundation for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This process, known as geometry optimization, involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stable or metastable structure. For a flexible molecule like 3,4-Dibromo-1H-pyrazole-5-carbohydrazide, which has rotatable bonds in its carbohydrazide (B1668358) side chain, this process is extended to a conformational analysis. nih.gov

In a typical conformational analysis, various possible orientations (conformers) of the side chain relative to the pyrazole ring would be systematically modeled. By calculating the relative energies of these conformers, researchers can identify the global minimum energy structure—the most stable and thus most probable conformation of the molecule in the gas phase. nih.gov The results of such an optimization would yield a precise set of geometric parameters.

Table 1: Representative Data from a Molecular Geometry Optimization This table illustrates the type of data obtained from a geometry optimization calculation. Actual values for this compound would require a specific DFT calculation.

ParameterDescriptionTypical Output
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms (e.g., C=O, N-N, C-Br).Angstroms (Å)
Bond Angles The angle formed between three connected atoms (e.g., O=C-N, C-N-N).Degrees (°)
Dihedral Angles The rotational angle between the planes defined by two sets of three atoms around a central bond (e.g., defining the twist of the carbohydrazide group).Degrees (°)
Total Energy The calculated total electronic energy of the optimized structure.Hartrees or eV

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as the electron donor, while the LUMO is the innermost orbital without electrons and can act as the electron acceptor. nih.govresearchgate.net

The energy of the HOMO is related to the molecule's ionization potential (the ease of removing an electron), and the energy of the LUMO is related to its electron affinity (the ability to accept an electron). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small gap suggests the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large gap implies higher kinetic stability. researchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Global Reactivity Descriptors Derived from FMO Analysis This table defines key reactivity parameters calculated from HOMO and LUMO energies. The formulas provided are based on Koopmans' theorem approximations.

DescriptorFormulaChemical Significance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ) (I + A) / 2Measures the power of an atom to attract electrons.
Electrophilicity Index (ω) χ² / (2η)Quantifies the ability of a molecule to accept electrons.

Analysis of the spatial distribution of the HOMO and LUMO orbitals in this compound would reveal which parts of the molecule are most involved in electron donation and acceptance, respectively, highlighting the likely sites for electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (ESP) surface, also known as the Molecular Electrostatic Potential (MEP) map, is a visual tool used to understand the charge distribution within a molecule. rjpbcs.com It maps the electrostatic potential onto the molecule's electron density surface. rjpbcs.comresearchgate.net This analysis is invaluable for predicting intermolecular interactions and identifying reactive sites.

The ESP map uses a color spectrum to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are prone to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. rjpbcs.comresearchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These sites, often around hydrogen atoms bonded to electronegative atoms (like N-H), are susceptible to nucleophilic attack. rjpbcs.comresearchgate.net

Green/Yellow: Regions of neutral or near-zero potential, typically associated with nonpolar parts of the molecule.

For this compound, an ESP analysis would likely show negative potential (red) around the carbonyl oxygen and the pyrazole nitrogen atoms, identifying them as key sites for hydrogen bonding and electrophilic interaction. Positive potential (blue) would be expected around the N-H protons of the hydrazide and pyrazole moieties.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and core orbitals.

Table 3: Example of NBO Second-Order Perturbation Analysis Output This table illustrates the type of information provided by an NBO analysis. The interactions shown are hypothetical for the target molecule.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) Nxπ(Cy=Oz)HighLone pair donation into an anti-bonding orbital (resonance)
σ(C-H)σ(C-Br)ModerateHyperconjugation
LP(2) Ozσ*(Nx-Ny)LowLone pair delocalization

For this compound, NBO analysis would reveal the extent of electron delocalization within the pyrazole ring and the carbohydrazide group, as well as quantify the electronic influence of the bromine substituents.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be used to validate and interpret experimental data. jocpr.comnih.gov

NMR Spectroscopy: By employing methods like the Gauge-Independent Atomic Orbital (GIAO), theoretical ¹H and ¹³C NMR chemical shifts can be calculated. nih.gov These predicted values, when compared to a standard reference like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental spectra, confirming the molecular structure. For this compound, this would help assign the signals for the pyrazole N-H, the carbohydrazide N-H protons, and the distinct carbon atoms in the pyrazole ring.

IR Spectroscopy: Computational frequency calculations can predict the vibrational modes of a molecule. jocpr.comderpharmachemica.com The resulting theoretical IR spectrum shows the frequencies and intensities of different vibrational motions, such as N-H stretching, C=O stretching of the carbohydrazide group, and vibrations of the pyrazole ring. nih.gov Comparing the calculated spectrum with the experimental one helps in making precise assignments for the observed absorption bands. derpharmachemica.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. nih.gov This allows for the prediction of the absorption wavelengths (λmax) in the UV-Visible spectrum. The analysis also identifies the nature of these transitions, such as n→π* or π→π*, providing insight into the electronic behavior of the molecule upon light absorption.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For the synthesis or subsequent reactions of this compound, computational methods can be used to map out the entire reaction coordinate. organic-chemistry.orgnih.govnih.gov

This involves:

Optimizing Geometries: Calculating the stable structures of reactants, intermediates, and products.

Locating Transition States (TS): A transition state is the highest energy point along the lowest energy path of a reaction—an unstable structure that represents the barrier to be overcome. Locating the TS is computationally intensive but crucial for understanding the reaction mechanism.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is directly related to the reaction rate. A lower activation energy implies a faster, more favorable reaction.

By analyzing the structures and energies of all species along the reaction pathway, chemists can gain a deep understanding of the reaction's feasibility, kinetics, and regioselectivity. For instance, a computational study could determine the most likely mechanism for the formation of the pyrazole ring or predict the most reactive site on the molecule for further functionalization. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. These simulations can provide detailed information about conformational flexibility and the influence of the surrounding environment, such as solvent molecules.

Conformational Flexibility:

The conformational landscape of pyrazole derivatives is crucial for their biological activity, as it dictates how they can orient themselves to interact with biological targets. Studies on pyrazolone (B3327878) derivatives have utilized both X-ray crystallography and theoretical calculations to investigate their conformational preferences. For instance, research on flexible pyrazolone derivatives linked to a phthalimido moiety revealed that the length of the linker can significantly influence whether the molecule adopts a folded or open conformation in the solid state. bohrium.com Theoretical calculations, however, often indicate a preference for the folded conformation in the gaseous state. bohrium.com

MD simulations on 1,5-diaryl pyrazole-3-carbohydrazide derivatives have been employed to assess the stability of ligand-receptor complexes. nih.gov These simulations show that the most active compounds tend to form stable complexes with their target receptors, characterized by smaller changes in Gibbs free energy (ΔG) and a greater number of hydrogen bonds throughout the simulation. nih.gov This suggests that the conformational flexibility of the carbohydrazide side chain, coupled with the rigidity of the pyrazole core, allows for an optimal fit within the binding pocket of a receptor.

Solvent Effects:

The solvent environment can have a profound impact on the conformation and stability of a molecule. For pyrazole derivatives, the use of different solvents can influence reaction outcomes and molecular structure. For example, the synthesis of fluorinated N-methylpyrazoles has shown that the use of fluorinated alcohols as solvents can dramatically increase the regioselectivity of the reaction compared to traditional solvents like ethanol (B145695). While not a direct simulation of solvent effects on the final compound's conformation, this highlights the importance of the solvent in directing the molecular structure.

MD simulations of pyrazole-carboxamide derivatives have been performed in aqueous solutions to analyze the stability of their docked poses with biological targets like carbonic anhydrase. nih.govresearchgate.net These simulations revealed that stable ligand-receptor interactions are maintained over time, with only minor conformational changes and fluctuations, indicating that the binding is stable in a physiological, water-based environment. nih.govresearchgate.net

Table 1: Representative Findings from Molecular Dynamics Simulations of Pyrazole Analogs

Pyrazole Analog Studied Simulation Focus Key Findings Reference
1,5-Diaryl pyrazole-3-carbohydrazidesLigand-receptor complex stabilityActive compounds form more stable complexes with lower ΔG and more hydrogen bonds. nih.gov
Pyrazole-carboxamidesStability of docked poses with carbonic anhydraseLigand-receptor interactions are stable in aqueous solution with minor conformational changes. nih.govresearchgate.net
Pyrazole-based pyridine-4-carbohydrazide derivativesInteraction with Mycobacterium tuberculosis InhAThe most potent compound showed a stable binding mode over a 100 ns simulation. nih.gov

In Silico Studies of Potential Chemical Interactions

In silico methods, such as molecular docking and pharmacophore modeling, are instrumental in predicting and analyzing the potential chemical interactions of a molecule with its biological targets. These studies are crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For pyrazole derivatives, docking studies have been widely used to elucidate their binding modes with various enzymes and receptors.

For example, docking studies of pyrazole-based pyridine-4-carbohydrazide derivatives against the enoyl acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis have identified key interactions responsible for their anti-tubercular activity. nih.gov Similarly, molecular docking of novel pyrazole-carboxamides into the active sites of human carbonic anhydrase I and II has revealed the binding mechanisms and interactions that lead to their inhibitory effects. nih.govresearchgate.net These studies often show that the pyrazole core and the carbohydrazide moiety are involved in crucial hydrogen bonding and hydrophobic interactions with the amino acid residues of the target protein. nih.govnih.gov

In a study on 1,5-diaryl pyrazole-3-carbohydrazides as potential cannabinoid receptor 1 (CB1) antagonists, molecular docking suggested that the compounds bind to a site where a hydrophobic moiety interacts with the phenyl rings on the pyrazole, and the carbonyl oxygen of the carbohydrazide forms a hydrogen bond with Lys192. nih.gov

Pharmacophore Modeling:

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. This model can then be used to screen large databases of compounds to find new potential leads.

For pyrazole-3-carbohydrazone derivatives, a pharmacophore model was developed based on known dipeptidyl peptidase IV (DPP-4) inhibitors. researchgate.net The best model consisted of one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic features, providing a rational explanation for the observed structure-activity relationships. researchgate.net This type of model is invaluable for designing new pyrazole-based compounds with enhanced inhibitory activity.

Table 2: Summary of In Silico Interaction Studies on Pyrazole Analogs

Pyrazole Analog Studied In Silico Method Target Key Interactions/Features Identified Reference
Pyrazole-based pyridine-4-carbohydrazide derivativesMolecular Docking & MD SimulationM. tuberculosis InhAStable binding within the active site. nih.gov
Pyrazole-carboxamidesMolecular Docking & MD SimulationCarbonic Anhydrase I & IIInteractions with the zinc ion and active site residues. nih.govresearchgate.net
1,5-Diaryl pyrazole-3-carbohydrazidesMolecular Docking & MD SimulationCannabinoid Receptor 1 (CB1)Hydrophobic interactions with phenyl rings and hydrogen bonding with Lys192. nih.gov
Pyrazole-3-carbohydrazone derivativesPharmacophore ModelingDipeptidyl Peptidase IV (DPP-4)One hydrogen bond donor, one hydrogen bond acceptor, two hydrophobic features. researchgate.net

Role of 3,4 Dibromo 1h Pyrazole 5 Carbohydrazide As a Building Block in Advanced Synthetic Chemistry

Precursor in the Synthesis of Diverse Pyrazole-Fused Heterocycles

The carbohydrazide (B1668358) functional group in 3,4-Dibromo-1H-pyrazole-5-carbohydrazide is a key reactive site that enables its use in cyclocondensation reactions to form various fused heterocyclic systems. nih.gov These reactions typically involve the reaction of the carbohydrazide with bifunctional electrophiles, leading to the formation of new rings fused to the pyrazole (B372694) core.

One of the most important classes of fused heterocycles synthesized from pyrazole precursors are pyrazolo[3,4-d]pyrimidines. nih.govresearchgate.netsemanticscholar.orgnih.govdocumentsdelivered.com These compounds are of significant interest due to their structural analogy to purines, which allows them to interact with biological targets such as kinases. nih.gov The general synthetic strategy involves the condensation of a 5-aminopyrazole derivative with a suitable carbonyl compound or its equivalent. While direct examples using this compound are not extensively documented, the reactivity of the carbohydrazide moiety suggests its potential to be converted into a 5-aminopyrazole or to directly participate in cyclization reactions to form the pyrimidine (B1678525) ring.

Another important class of fused systems accessible from pyrazole precursors are pyrazolo[3,4-d]pyridazines. The synthesis of these heterocycles often involves the reaction of a pyrazole derivative containing a hydrazine (B178648) or a similar nitrogen-based nucleophile with a 1,3-dicarbonyl compound or its synthetic equivalent. organic-chemistry.org The carbohydrazide group of this compound can be envisioned to participate in such cyclization reactions, providing a pathway to this class of fused heterocycles.

The versatility of pyrazole carbohydrazides as precursors is further highlighted by their potential to undergo multicomponent reactions (MCRs). nih.govresearchgate.netnih.govbiointerfaceresearch.com MCRs offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The reactive nature of the carbohydrazide and the pyrazole ring in this compound makes it a promising candidate for the development of novel MCRs to generate diverse libraries of pyrazole-fused heterocycles.

Table 1: Examples of Pyrazole-Fused Heterocyclic Systems

Fused HeterocycleGeneral Synthetic PrecursorPotential Reagents for Cyclization
Pyrazolo[3,4-d]pyrimidines5-Aminopyrazolesβ-Diketones, β-Ketoesters, Formamide
Pyrazolo[3,4-d]pyridazinesPyrazole-hydrazines1,3-Dicarbonyl compounds
Pyrazolo[1,5-a]pyrimidines5-Aminopyrazoles1,3-Diketones, Enaminones

This table presents general synthetic routes to these fused systems, highlighting the potential of this compound as a precursor following appropriate functional group transformations.

Scaffold for the Development of Complex Organic Molecules

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. This is attributed to its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic accessibility. The this compound scaffold, with its specific substitution pattern, offers a unique template for the design and synthesis of novel bioactive molecules.

The two bromine atoms on the pyrazole ring provide sites for further functionalization through cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents, enabling the fine-tuning of the steric and electronic properties of the molecule to optimize its interaction with a specific biological target.

The carbohydrazide moiety can be readily converted into other functional groups, such as amides, esters, or other heterocyclic rings, further expanding the chemical space that can be explored from this scaffold. For instance, the carbohydrazide can be reacted with aldehydes or ketones to form hydrazones, which themselves can exhibit a range of biological activities or serve as intermediates for further transformations.

The combination of the dibrominated pyrazole core and the versatile carbohydrazide group makes this compound a valuable starting point for the development of new enzyme inhibitors, receptor antagonists, and other therapeutic agents. nih.govnih.govmdpi.commdpi.comresearchgate.net Pharmacophore modeling and 3D-QSAR studies on similar pyrazole-based compounds have demonstrated the importance of the pyrazole scaffold in defining the spatial arrangement of key pharmacophoric features required for biological activity. nih.gov

Ligand Design for Coordination Chemistry

The pyrazole ring system is a well-established ligand in coordination chemistry due to the presence of two nitrogen atoms that can coordinate to metal ions. researchgate.netnih.govrsc.orgdntb.gov.ua The specific substitution pattern of this compound offers unique opportunities for the design of novel ligands with tailored coordination properties.

The carbohydrazide moiety introduces additional donor atoms (nitrogen and oxygen) that can participate in metal coordination, potentially leading to the formation of multidentate ligands. The coordination mode of the ligand can be controlled by the reaction conditions and the nature of the metal ion, leading to the formation of a variety of coordination complexes with different geometries and nuclearities.

The bromine atoms on the pyrazole ring can influence the electronic properties of the ligand, which in turn can affect the stability and reactivity of the resulting metal complexes. Furthermore, these bromine atoms can serve as handles for post-synthetic modification of the coordination complex, allowing for the introduction of additional functionalities.

The development of new ligands based on the this compound scaffold could lead to the discovery of novel metal complexes with interesting catalytic, magnetic, or optical properties. These complexes could find applications in areas such as homogeneous catalysis, materials science, and bioinorganic chemistry.

Applications in Supramolecular Chemistry and Advanced Materials (Theoretical Aspects)

The ability of the pyrazole ring to participate in hydrogen bonding makes it a valuable building block for the construction of supramolecular assemblies. beilstein-journals.orgnih.govresearchgate.netmdpi.com The this compound molecule possesses multiple hydrogen bond donor and acceptor sites, including the N-H protons of the pyrazole ring and the carbohydrazide group, and the nitrogen and oxygen atoms.

Theoretical studies on similar pyrazole derivatives have shown that the interplay of hydrogen bonding, halogen bonding (due to the bromine atoms), and π-π stacking interactions can lead to the formation of well-defined supramolecular architectures, such as dimers, chains, and sheets. nih.gov The specific substitution pattern of this compound is expected to direct the formation of unique supramolecular synthons.

Computational modeling can be employed to predict the most stable hydrogen bonding patterns and to design new molecules based on this scaffold with specific self-assembly properties. This could lead to the development of novel crystalline materials with desired properties, such as porosity for gas storage or separation, or specific optical or electronic properties for applications in advanced materials.

Furthermore, the potential for this molecule to act as a ligand for the construction of metal-organic frameworks (MOFs) is an area of theoretical interest. The combination of the pyrazole and carbohydrazide coordinating groups could lead to the formation of robust and porous MOFs with potential applications in catalysis, sensing, and drug delivery.

Future Directions and Emerging Research Avenues for 3,4 Dibromo 1h Pyrazole 5 Carbohydrazide Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. researchgate.netnih.gov For a polysubstituted, halogenated heterocycle like 3,4-Dibromo-1H-pyrazole-5-carbohydrazide, future research will likely focus on moving beyond traditional multi-step syntheses, which may involve hazardous reagents and generate significant waste.

Key areas of exploration could include:

One-Pot, Multicomponent Reactions: Designing a convergent synthesis where multiple starting materials react in a single vessel to form the target molecule would represent a significant improvement in efficiency and atom economy. mdpi.com

Green Solvents and Catalysts: Investigating the use of water, supercritical fluids, or bio-based solvents in the synthesis could drastically reduce the environmental impact. thieme-connect.comnih.gov The development of reusable, solid-supported catalysts could also enhance the sustainability of the production process.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can often accelerate reaction rates, improve yields, and lead to cleaner reaction profiles, offering a greener alternative to conventional heating. nih.gov

A comparative look at potential synthetic strategies is presented below:

Synthetic ApproachPotential AdvantagesKey Research Focus
Traditional Synthesis Established methodologiesOptimization of existing steps, improvement of yields
Multicomponent Reactions Increased efficiency, reduced waste, atom economyDiscovery of suitable starting materials and catalysts
Green Chemistry Approaches Reduced environmental impact, increased safetyUse of aqueous media, biodegradable catalysts, alternative energy sources

Advanced Functionalization Strategies and Derivatization Techniques

The two bromine atoms and the carbohydrazide (B1668358) moiety on the pyrazole (B372694) ring offer multiple handles for further chemical modification. Future research will undoubtedly focus on developing selective and efficient methods to create a diverse library of derivatives for various applications.

Emerging strategies that could be applied include:

Selective C-H Functionalization: Modern catalytic methods, particularly those employing transition metals, could enable the direct and selective introduction of new functional groups at the remaining C-H position of the pyrazole ring, bypassing the need for pre-functionalized starting materials.

Cross-Coupling Reactions: The bromine atoms are ideal for a variety of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkyl, or amino groups, thereby expanding the chemical space around the pyrazole core.

Derivatization of the Carbohydrazide Group: The carbohydrazide functional group is a versatile precursor for the synthesis of other heterocyclic rings, such as 1,3,4-oxadiazoles or triazoles, and can be readily converted into a wide range of amides and other derivatives.

Deepening Theoretical Understanding through Advanced Computational Models

Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding experimental work. For this compound, theoretical studies can provide invaluable insights.

Future computational research could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecule's electronic structure, reactivity, and spectroscopic properties. researchgate.net This can help in understanding the regioselectivity of functionalization reactions and in interpreting experimental data.

Molecular Docking Studies: If the compound is explored for biological applications, molecular docking simulations can predict its binding affinity and mode of interaction with specific biological targets, such as enzymes or receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a library of virtual derivatives and calculating their properties, QSAR models can be developed to predict the biological activity of new compounds before their synthesis, thus prioritizing synthetic efforts.

Development of High-Throughput Methodologies for Derivatization

To efficiently explore the therapeutic or material science potential of this compound, the rapid synthesis and screening of a large number of its derivatives are essential.

Future efforts in this area will likely involve:

Combinatorial Chemistry: Utilizing solid-phase or solution-phase combinatorial techniques to generate large libraries of derivatives by systematically varying the substituents at the different functionalization points of the molecule.

Automated Synthesis Platforms: Employing robotic systems for parallel synthesis can significantly accelerate the production of compound libraries, enabling the rapid exploration of structure-activity relationships.

High-Throughput Screening (HTS): Coupling high-throughput synthesis with HTS assays will be crucial for quickly identifying derivatives with desired biological activities or material properties.

Integration with Emerging Chemical Technologies

The synergy between novel synthetic methods and enabling technologies is a powerful driver of chemical innovation. For this compound, the adoption of emerging technologies could revolutionize its synthesis and functionalization.

Promising technologies include:

Flow Chemistry: Performing reactions in continuous flow reactors offers advantages such as improved safety, better control over reaction parameters, and easier scalability. mdpi.com This could be particularly beneficial for reactions involving hazardous intermediates or precise temperature control.

Photoredox Catalysis: This technique uses visible light to initiate chemical reactions, often under mild conditions. researchgate.net It could open up new avenues for the functionalization of the pyrazole core, for instance, through radical-mediated processes that are not accessible by traditional thermal methods.

The integration of these technologies could lead to more efficient, sustainable, and versatile ways to access and modify this compound and its derivatives, paving the way for the discovery of new applications.

Q & A

Q. What are the common synthetic routes for 3,4-Dibromo-1H-pyrazole-5-carbohydrazide, and how are intermediates characterized?

The synthesis typically involves cyclocondensation of hydrazine derivatives with substituted pyrazole precursors. For example, hydrazine hydrate reacts with brominated pyrazole intermediates under reflux in ethanol to form the carbohydrazide moiety . Key intermediates are characterized via elemental analysis, IR (to confirm N-H and C=O stretching), and NMR (to verify regioselective bromination at the 3,4-positions) .

Q. How is the purity of this compound validated in academic research?

Purity is confirmed using HPLC (>95% peak area), melting point analysis (sharp range within 1–2°C), and mass spectrometry (to confirm molecular ion peaks and isotopic patterns for bromine) . Combustion analysis (C, H, N) is recommended to validate stoichiometry .

Q. What spectroscopic techniques are critical for structural elucidation of pyrazole-carbohydrazide derivatives?

  • NMR : 1^1H and 13^13C NMR identify substituent positions and hydrogen bonding (e.g., downfield shifts for NH protons at ~10–12 ppm) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry; SHELXL software is widely used for refinement .
  • IR : Confirms hydrazide C=O (~1650–1700 cm1^{-1}) and NH stretching (~3200–3400 cm1^{-1}) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized when scaling reactions?

  • Solvent selection : Ethanol or THF enhances solubility of brominated intermediates .
  • Catalysis : Adding acetic acid accelerates hydrazine coupling .
  • Temperature control : Prolonged reflux (>8 hours) improves cyclization but risks decomposition; monitor via TLC .

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Feasible Synthetic Routes

Reactant of Route 1
3,4-Dibromo-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3,4-Dibromo-1H-pyrazole-5-carbohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.